molecular formula C27H26N2O4S B2866280 N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine CAS No. 1029775-78-7

N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine

Numéro de catalogue B2866280
Numéro CAS: 1029775-78-7
Poids moléculaire: 474.58
Clé InChI: LFCBDEBVIVTTEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate receptors. It was first synthesized in 1991 by Wright and colleagues, and since then, it has been widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes.

Applications De Recherche Scientifique

Autoimmune Disease Treatment

This compound has been identified as a potent RORc inverse agonist . RORc is a nuclear receptor implicated in the regulation of Th17 cells, which play a significant role in autoimmune diseases. The compound’s ability to act as an inverse agonist makes it a promising candidate for the treatment of Th17-mediated autoimmune diseases , such as rheumatoid arthritis, psoriasis, and multiple sclerosis .

Anti-Tubercular Agents

Derivatives of this compound have been designed and synthesized for their potential as anti-tubercular agents . These derivatives have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests the compound’s utility in developing new treatments for TB, especially in the face of multi-drug resistant strains .

Anticancer Activity

A series of derivatives from this compound have been evaluated for their EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa). This indicates the compound’s potential application in cancer therapy .

Antifungal Applications

The compound has been used to synthesize derivatives with promising antifungal activity . These derivatives have been tested against various fungal pathogens, showing fungistatic properties. This suggests the compound’s use in developing antifungal medications, particularly for immunocompromised patients at risk of fungal infections .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound to understand its interaction with biological targets. These studies are crucial for drug design and development, providing insights into the compound’s binding affinity and mechanism of action at the molecular level .

Phytochemistry Research

While not directly related to the compound , databases like IMPPAT provide a wealth of information on phytochemicals and their therapeutic uses, which can be valuable for comparative studies and the identification of structurally similar compounds with potential medicinal applications .

Cheminformatics

The compound’s structure can be analyzed using cheminformatics tools to predict its physicochemical properties, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This is essential for assessing its potential as a drug candidate and optimizing its properties for better efficacy and safety .

Green Chemistry Applications

The synthesis of derivatives from this compound has employed green chemistry principles, such as the use of molecular sieves and sonication. This approach minimizes the environmental impact of chemical synthesis and is aligned with the goals of sustainable development .

Propriétés

IUPAC Name

[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c30-27(28-17-7-2-8-18-28)26-19-29(24-11-5-6-12-25(24)34(26,31)32)22-13-15-23(16-14-22)33-20-21-9-3-1-4-10-21/h1,3-6,9-16,19H,2,7-8,17-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCBDEBVIVTTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(benzyloxy)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.